molecular formula C14H22O4 B584376 (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 1266663-89-1

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Cat. No. B584376
M. Wt: 254.326
InChI Key: XZXCGRFGEVXWIT-UPJWGTAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester” is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 . It belongs to the Oseltamivir API family . It is available in a neat format .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H22O4 . For a detailed structural analysis, a tool like X-ray crystallography or NMR spectroscopy would typically be used. Unfortunately, I don’t have access to such data.


Physical And Chemical Properties Analysis

This compound is a pale yellow oil . It has a predicted boiling point of 336.5±42.0 °C and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in chloroform, hexane, and methanol . The compound should be stored in a freezer at -20°C .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Researchers have developed efficient methods for preparing complex bicyclic and tricyclic systems, which are significant for pharmaceutical and materials science applications. For instance, Aragão et al. (2005) described a highly regioselective Diels-Alder reaction to prepare certain bicyclic carboxylic acid esters, highlighting the effectiveness of simple reagents over more complex methods in specific ketal hydrolysis reactions (Aragão et al., 2005). Similarly, Elinson et al. (2006) demonstrated the electrolytic synthesis of 6-substituted bicyclohexane carboxylic acid esters, achieving high yields through electrocatalytic cyclization (Elinson et al., 2006).

Advancements in Microreactor Technology

In a significant advancement, Rumi et al. (2009) adapted an exothermic synthesis sequence involving acylazide to microreactor technology, enabling the safe and efficient production of pharmaceutical intermediates under continuous process conditions (Rumi et al., 2009).

Novel Crosslinking Agents

Research by Shin et al. (2004) introduced new diepoxy crosslinkers with thermally degradable sulfonate ester linkages, capable of initiating photo-crosslinking reactions with various polymers. This work underscores the potential for creating photo-thermally reversible crosslinking systems for material science applications (Shin et al., 2004).

Ring-Closing Metathesis in Synthesis

Further emphasizing the versatility of bicyclic compounds in synthesis, the work by Cong and Yao (2006) demonstrated a diastereoselective synthesis of a functionalized cyclohexene skeleton, using ring-closing metathesis as a key step. This method provides a strategic advantage in synthesizing complex molecular architectures (Cong & Yao, 2006).

properties

IUPAC Name

ethyl (1R,5R,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCGRFGEVXWIT-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

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